Sodium 2-(1,5-naphthyridin-2-YL)acetate
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Overview
Description
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which Sodium 2-(1,5-naphthyridin-2-YL)acetate is a part of, has been covered in various studies . One of the strategies involves the use of electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of Sodium 2-(1,5-naphthyridin-2-YL)acetate is based on the 1,5-naphthyridine scaffold, which is a significant structure in the field of medicinal chemistry . The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and can form metal complexes .Scientific Research Applications
- Sodium 2-(1,5-naphthyridin-2-YL)acetate derivatives have been explored for their potential as drug candidates. Researchers investigate their interactions with biological targets, pharmacokinetics, and therapeutic efficacy. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
- Sodium 2-(1,5-naphthyridin-2-YL)acetate analogs have shown promise as anticancer agents. Studies focus on their cytotoxic effects, mechanisms of action, and selectivity against cancer cells. Researchers aim to develop novel chemotherapeutic agents based on these structures .
Medicinal Chemistry and Drug Development
Anticancer Activity
Future Directions
The future directions for research on Sodium 2-(1,5-naphthyridin-2-YL)acetate and related compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significance in medicinal chemistry, there may be potential for discovering new biological activities and applications .
properties
IUPAC Name |
sodium;2-(1,5-naphthyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)6-7-3-4-8-9(12-7)2-1-5-11-8;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDFXNMIBJNNC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CC(=O)[O-])N=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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